molecular formula C10H6O B14270875 4-Phenylbut-1-en-3-yn-1-one CAS No. 138541-71-6

4-Phenylbut-1-en-3-yn-1-one

Cat. No.: B14270875
CAS No.: 138541-71-6
M. Wt: 142.15 g/mol
InChI Key: AOTPPEHJXBEIBD-UHFFFAOYSA-N
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Description

4-Phenylbut-1-en-3-yn-1-one is an organic compound with the molecular formula C10H6O and a molecular weight of 142.154 g/mol . This molecule features a unique structure combining a phenyl group with both an enone and a yne functionality, making it a valuable building block in synthetic organic chemistry. Its exact physical properties, such as melting and boiling point, are areas for further investigation. As a specialized synthetic intermediate, this compound is of significant interest in methodological research. Literature indicates its use in studying reactions of conjugated systems, such as with ketenes . The presence of multiple reactive sites allows researchers to explore selective transformations and cyclization reactions, which can be applied to the synthesis of more complex molecular architectures. The compound is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138541-71-6

Molecular Formula

C10H6O

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C10H6O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7H

InChI Key

AOTPPEHJXBEIBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC=C=O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Phenylbut 1 En 3 Yn 1 One

Reactions of the Alkene (C=C) Moiety

The carbon-carbon double bond in conjugated enynones is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This polarization makes the alkene susceptible to attack by nucleophiles and influences its participation in electrophilic and cycloaddition reactions.

Electrophilic Addition Reactions

While the alkene in a conjugated enynone is electron-poor, it can undergo electrophilic attack under strongly acidic conditions. In the presence of a superacid like trifluoromethanesulfonic acid (TfOH), the carbonyl oxygen is protonated, which further enhances the electrophilicity of the conjugated system. This activation facilitates the addition of weak nucleophiles.

For instance, studies on analogous trifluoromethyl-substituted enones have shown that reaction with arenes in TfOH leads to the formation of 1,3-diaryl-substituted indanes. researchgate.net The mechanism involves the initial protonation of the enone system, which activates the molecule for a subsequent Friedel-Crafts-type reaction with the arene, followed by cyclization. researchgate.net This demonstrates that superelectrophilic activation can be a powerful tool to induce electrophilic reactions on the otherwise deactivated alkene moiety. rsc.orgresearchgate.net

Nucleophilic Addition Reactions

The most characteristic reaction of the alkene moiety in conjugated enynones is the nucleophilic conjugate addition, or Michael addition. The electron-withdrawing nature of the carbonyl group renders the β-carbon of the alkene electrophilic and susceptible to attack by a wide range of nucleophiles.

Research on various conjugated enynones demonstrates that this 1,4-addition is a common and regioselective pathway. beilstein-journals.org For example, the reaction of 1,5-diarylpent-2-en-4-yn-1-ones with nucleophiles like 3-oxo-3-phenylpropanenitrile in the presence of a base proceeds via regioselective Michael addition to the C=C double bond, affording polyfunctional δ-diketones in good yields. researchgate.net Similarly, copper-catalyzed asymmetric conjugate addition of Grignard reagents to conjugated enynones has been shown to occur with total regioselectivity at the alkene, leading to chiral polyconjugated products in high yields and enantioselectivities. beilstein-journals.org

Table 1: Examples of Nucleophilic Addition to Conjugated Enynone Systems

Enynone SubstrateNucleophileCatalyst/ConditionsProduct TypeYieldReference
1,5-Diarylpent-2-en-4-yn-1-one3-Oxo-3-phenylpropanenitrileMeONa, MeOH, rtδ-Diketone53-98% researchgate.net
Substituted EnynoneEt₂ZnCu(OTf)₂ / Chiral LigandChiral 1,4-Adduct60-80% beilstein-journals.org

Cycloaddition Chemistry

The electron-deficient alkene in 4-phenylbut-1-en-3-yn-1-one can function as a dienophile in cycloaddition reactions, analogous to the well-known Diels-Alder reaction. Research on related systems shows that the reactivity in these transformations is significant.

For example, the addition of 4-phenyl-1,2,4-triazoline-3,5-dione, a potent dienophile, to 6-styryl-1,2-oxathiine 2,2-dioxides (derived from related enone structures) results in [4+2] cycloaddition products. rsc.org Furthermore, theoretical and experimental studies on related α,β-unsaturated ketones, such as β-trifluoroacetylvinylsulfones, confirm their ability to participate in Diels-Alder reactions with 1,3-dienes to give the corresponding cycloadducts. researchgate.net These reactions highlight the potential of the alkene moiety in enynones to construct complex cyclic and heterocyclic systems. scholaris.ca

Reactions of the Alkyne (C≡C) Moiety

The alkyne functionality in this compound is conjugated to both a phenyl group and the enone system, which modulates its reactivity towards both electrophiles and nucleophiles.

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X molecule across the triple bond. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) is a key aspect and can often be controlled by the choice of catalyst. researchgate.net

For alkynes, hydrohalogenation is a fundamental transformation. While direct addition of hydrogen halides to simple alkynes can be complex, the presence of activating groups can facilitate the reaction. acs.org In a related system, 2-ethynylpyridine, protonation of the basic nitrogen atom enhances the electrophilicity of the alkyne, allowing for the nucleophilic attack of the halide counteranion to proceed smoothly. acs.org For conjugated enynones, metal catalysis is often employed. Palladium hydride complexes, for example, are known to catalyze the hydrofunctionalization of enynes through a hydropalladation mechanism. nih.gov Similarly, borane-catalyzed hydroboration of the alkyne, followed by subsequent reaction, is a viable pathway for functionalization. organic-chemistry.org

Halogenation and Interhalogen Addition Reactions

The carbon-carbon triple bond readily undergoes addition reactions with halogens (e.g., Br₂, Cl₂) and interhalogens (e.g., ICl, BrCl). Studies on the closely related compound 4-phenyl-3-butyn-2-one (B156156) have detailed its reaction with bromine chloride (BrCl) and iodine monochloride (ICl).

These reactions proceed via electrophilic addition to the alkyne. In a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂), the addition of ICl to 4-phenyl-3-butyn-2-one yields a mixture of (E)- and (Z)-isomers of the corresponding iodo-chloro-alkene. The reaction mechanism involves the formation of a bridged halonium ion intermediate, followed by attack of the chloride ion. The stereochemistry of the product is influenced by the reaction conditions and the nature of the reactants.

Table 2: Interhalogen Addition to 4-Phenyl-3-butyn-2-one

ReagentSolventProduct(s)Isomer Ratio (E/Z)Reference
IClCH₂Cl₂(E/Z)-4-Chloro-3-iodo-4-phenylbut-3-en-2-one40/60Sigma-Aldrich Product Information [for 4-Phenyl-3-butyn-2-one]
BrClCH₂Cl₂(E/Z)-3,4-Dichloro-4-phenylbut-3-en-2-one & (E/Z)-3-Bromo-4-chloro-4-phenylbut-3-en-2-oneMixtureSigma-Aldrich Product Information [for 4-Phenyl-3-butyn-2-one]

Transition Metal-Catalyzed Alkyne Activation and Transformations

The alkyne moiety of this compound is a key site for reactivity, particularly in the presence of transition metal catalysts. These catalysts can activate the triple bond, facilitating a variety of transformations.

Gold and silver catalysts have been employed in the reaction of enynones with sulfoximines. This process involves an initial Michael addition of the sulfoximine (B86345) to the enynone, followed by an intramolecular cyclization to produce N-(α-furanyl) alkyl sulfoximines. rsc.org The reaction proceeds in moderate to good yields and demonstrates the utility of gold catalysis in activating the alkyne for nucleophilic attack and subsequent cyclization. rsc.org

Copper catalysts are also effective in promoting transformations of enynones. For instance, copper-catalyzed intramolecular annulation of conjugated enynones can lead to the formation of substituted 1H-indenes. acs.org The proposed mechanism involves a 5-exo-dig cyclization, where the carbonyl oxygen attacks the internal carbon of the alkyne, forming a copper-carbene intermediate. acs.org This intermediate can then undergo further reactions to yield the final indene (B144670) product. acs.org

Rhodium(III) catalysts have been utilized in the oxidative bicyclization of 4-arylbut-3-yn-1-amines with internal alkynes. rsc.org This reaction proceeds through a cascade of C(sp2)-H functionalization, cyclodimerization, and nucleophilic cyclization, ultimately forming ring-fused naphthalenes. rsc.org

The following table summarizes representative transition metal-catalyzed reactions involving the alkyne of enynone systems.

CatalystReactant(s)Product(s)Key Transformation
Gold/SilverEnynone, SulfoximineN-(α-furanyl) alkyl sulfoximinesMichael addition/intramolecular cyclization rsc.org
CopperConjugated EnynoneSubstituted 1H-indenesIntramolecular annulation via a copper-carbene intermediate acs.org
Rhodium(III)4-Arylbut-3-yn-1-amine, Internal AlkyneRing-fused NaphthalenesOxidative bicyclization via C-H activation and cyclization cascade rsc.org

Cyclization Reactions Involving the Alkyne

The alkyne functionality of this compound readily participates in cyclization reactions, leading to the formation of various heterocyclic and carbocyclic structures. These reactions can be initiated by different reagents and proceed through diverse mechanisms.

Iodine-induced intramolecular cyclization of homopropargyl alcohols, which are structurally related to this compound, is a known method for synthesizing furans. cuny.edu However, the reaction of 4-phenylbut-3-yn-1-ol (B158452) with iodine monochloride (ICl) resulted in an unidentifiable mixture, suggesting a more complex reaction pathway. cuny.edu In contrast, the ICl-induced intramolecular cyclization of (4-methoxybut-1-yn-1-yl)benzene, a derivative, led to the formation of 4-chloro-2-iodo-1-phenylbutan-1-one through an unprecedented functional group interconversion. cuny.edu This transformation is proposed to proceed via the formation of a five-membered oxonium ring intermediate, which then undergoes ring-opening. cuny.edu

Metal-catalyzed heterocyclization of functionalized alkynes is a common strategy for synthesizing heterocycles. mdpi.com The general mechanism involves the activation of the triple bond by a metal catalyst, followed by an intramolecular nucleophilic attack by a tethered heteroatom. mdpi.comthieme-connect.de For instance, the gold/silver-catalyzed reaction of 1-mercapto-4-phenylbut-3-yn-2-ol leads to the formation of 2-phenylthiophene (B1362552) through a 5-endo-dig intramolecular nucleophilic attack of the thiol group onto the activated alkyne. mdpi.com

Intramolecular ipso-iodocyclization of indolyl-substituted ynones provides a route to spiroindolenines. rsc.org This reaction highlights the ability of the alkyne to participate in cyclizations that form spirocyclic systems.

Reactions of the Ketone (C=O) Moiety

The ketone carbonyl group in this compound is another reactive site, susceptible to nucleophilic attack and condensation reactions.

Nucleophilic Attack at the Carbonyl Carbon

The carbonyl carbon of this compound is electrophilic and can be attacked by various nucleophiles. For instance, the reduction of the ketone is a common transformation. The reduction of 4-phenyl-3-butyn-2-one, a closely related compound, has been reported in THF solution. sigmaaldrich.com Similarly, (E)-4-phenylbut-3-en-2-one can be reduced to the corresponding alcohol, (E)-4-phenylbut-3-en-2-ol, using sodium borohydride (B1222165) in methanol.

Condensation and Derivatization (e.g., with cyanoacetamide for related enones)

The ketone functionality can undergo condensation reactions with active methylene (B1212753) compounds. The reaction of 4-phenylbut-3-en-2-one with cyanoacetamide can lead to different products depending on the reaction stoichiometry. rsc.org A 1:1 reaction yields 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one. rsc.org However, when a 2:1 ratio of the enone to cyanoacetamide is used, the reaction produces a 3-azabicyclo[3.3.1]nonan-2-one derivative and a dihydropyridinone, which can be further cyclized. rsc.org These reactions demonstrate the ability of the ketone to participate in complex cascade reactions involving condensation and cyclization.

Conjugate Addition Pathways Across the Enynone System

The conjugated enynone system of this compound is susceptible to conjugate addition, also known as Michael addition. Nucleophiles can add to the β- or δ-position of the enynone.

The Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones in the presence of a base affords polyfunctional δ-diketones. mdpi.comresearchgate.net This reaction is regioselective, with the nucleophile attacking the carbon-carbon double bond. mdpi.comresearchgate.net Similarly, dithiomalonates have been shown to be effective nucleophiles in stereoselective additions to enynones. researchgate.net

Gold-catalyzed reactions of enynones with sulfoximines also proceed via an initial Michael addition of the sulfoximine to the enynone, followed by cyclization. rsc.org The reaction of 4-phenylbut-3-yne-2-one with 2-aminoethanethiol results in conjugate addition of the amino group. rsc.org

The following table provides examples of conjugate addition reactions to enynone systems.

NucleophileEnynone SystemProductKey Feature
3-Oxo-3-phenylpropanenitrileLinear conjugated enynonesPolyfunctional δ-diketonesRegioselective Michael addition to the C=C bond mdpi.comresearchgate.net
DithiomalonatesEnynonesMichael adductsStereoselective addition researchgate.net
SulfoximineEnynonesN-(α-furanyl) alkyl sulfoximinesGold-catalyzed Michael addition followed by cyclization rsc.org
2-Aminoethanethiol4-Phenylbut-3-yne-2-oneConjugate addition productAddition of the amino group rsc.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Phenylbut 1 En 3 Yn 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

In the ¹H NMR spectrum of the proposed structure, distinct signals corresponding to the aromatic, vinylic, and aldehydic protons are expected. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.3-7.6 ppm). The vinylic protons (H-2 and H-3) form an AX system and are expected to resonate downfield due to the conjugation with both the carbonyl and the alkyne groups. A large coupling constant (J) between them, typically around 16 Hz, would be indicative of an (E)- or trans-configuration of the double bond. The aldehydic proton is highly deshielded by the adjacent carbonyl group and would appear as a doublet at a very downfield chemical shift (δ 9.5-10.5 ppm), coupled to the H-2 vinylic proton.

Table 1: Predicted ¹H NMR Data for 4-Phenylbut-1-en-3-yn-1-one (as (E)-5-phenylpent-2-en-4-ynal) in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (Aldehyde)9.65Doublet (d)7.5
H-26.40Double Doublet (dd)15.8, 7.5
H-37.50Doublet (d)15.8
Phenyl H (ortho)7.55Multiplet (m)-
Phenyl H (meta, para)7.40Multiplet (m)-

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around δ 193 ppm. The sp-hybridized carbons of the alkyne (C-4 and C-5) would resonate in the δ 85-95 ppm range. The sp²-hybridized vinylic carbons (C-2 and C-3) and the aromatic carbons of the phenyl ring would appear in the δ 120-150 ppm region. The specific chemical shifts are influenced by the electronic effects of the conjugated system.

Table 2: Predicted ¹³C NMR Data for this compound (as (E)-5-phenylpent-2-en-4-ynal) in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (Carbonyl)193.5
C-2135.0
C-3145.0
C-492.0
C-588.0
Phenyl C (ipso)121.0
Phenyl C (ortho)132.5
Phenyl C (meta)129.0
Phenyl C (para)131.0

While 1D NMR provides primary data, 2D NMR techniques are indispensable for confirming the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between the aldehydic proton (H-1) and the adjacent vinylic proton (H-2), and between the two vinylic protons (H-2 and H-3), confirming the -CHO-CH=CH- fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-1 to C-1, H-2 to C-2, etc.).

The aldehydic proton (H-1) showing correlations to C-2 and C-3.

The vinylic proton H-3 showing a correlation to the alkynyl carbon C-5 and the ipso-carbon of the phenyl ring.

The ortho-protons of the phenyl ring showing a correlation to the alkynyl carbon C-5. These correlations would unambiguously connect the phenyl, alkyne, alkene, and aldehyde moieties in the proposed sequence.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For the proposed structure of this compound (C₁₁H₈O), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm.

Table 3: Predicted HRMS Data for this compound (C₁₁H₈O)

IonCalculated m/z
[M]⁺156.0575
[M+H]⁺157.0653
[M+Na]⁺179.0473

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for assessing the purity of a volatile compound like this compound and confirming its identity. The compound would exhibit a characteristic retention time in the GC chromatogram. The mass spectrometer would detect the molecular ion and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. For the proposed enynal structure, characteristic fragmentation pathways would likely include:

Loss of the aldehyde proton (M-1).

Loss of the formyl radical (CHO, M-29).

Loss of carbon monoxide (CO, M-28).

Formation of the stable phenylethynyl cation [Ph-C≡C]⁺ (m/z 101).

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. These methods probe the vibrational modes of molecular bonds, which are quantized energy states. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For a molecule to be IR active, a change in the dipole moment must occur during the vibration. For a Raman active mode, a change in the polarizability of the electron cloud is necessary. These differing selection rules make the two techniques complementary, with symmetric, nonpolar bonds often showing strong signals in Raman spectra and weak or absent signals in IR spectra, and vice-versa for polar bonds.

The enynone functional group in this compound is characterized by a conjugated system composed of a carbonyl group (C=O), a carbon-carbon double bond (C=C), and a carbon-carbon triple bond (C≡C). Each of these moieties, along with the phenyl ring, gives rise to characteristic bands in the vibrational spectra.

The most prominent feature in the IR spectrum is typically the strong absorption from the carbonyl (C=O) stretching vibration. In conjugated ketones, this band appears at a lower frequency (around 1650-1680 cm⁻¹) compared to non-conjugated ketones, due to the delocalization of π-electrons which weakens the C=O bond. The stretching vibrations of the C=C double bond and the C≡C triple bond are also key identifiers. The conjugated C=C stretch is found in the 1600–1650 cm⁻¹ region. The C≡C stretching vibration of the alkyne is expected in the 2100–2200 cm⁻¹ range. Due to its substitution, this alkyne stretch may be weaker in the IR spectrum but is often strong in the Raman spectrum.

Data from analogous structures, such as (E)-1-(4-Chlorophenyl)-4-phenylbut-1-en-3-yne, confirm these expected regions. spectrabase.com Furthermore, studies of other complex enynones report similar characteristic vibrational frequencies, reinforcing the assignments. msu.edu

Table 1: Characteristic Vibrational Frequencies for the Enynone Moiety

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Carbonyl (C=O)Stretch1650 - 1680StrongMedium-Weak
Alkene (C=C)Stretch1600 - 1650Medium-VariableStrong
Alkyne (C≡C)Stretch2100 - 2200Medium-WeakStrong
Phenyl RingC=C Stretch1450 - 1600Medium-StrongMedium-Strong
Vinylic C-HBend960 - 990StrongWeak

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation Analysis

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides critical information about the electronic structure of a molecule, particularly the extent of its conjugated π-system. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.edu For conjugated systems like this compound, the most significant electronic transitions are from a π bonding orbital (HOMO) to a π* antibonding orbital (LUMO).

Table 2: Expected UV-Vis Absorption Data for this compound

Transition TypeTypical λmax Range (nm)Relative Intensity (ε)
π → π215 - 250High (>10,000)
n → π310 - 330Low (10 - 100)

X-ray Crystallography for Solid-State Structural Determination (if available for analogous structures)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. scirp.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density throughout the crystal, which in turn reveals the exact positions of each atom in the molecule and the unit cell. iucr.org

Planarity: The degree to which the conjugated system is planar. Deviations from planarity can affect electronic conjugation and molecular packing. In 1-(4-bromophenyl)but-3-yn-1-one, the structure is largely planar, with only a small dihedral angle between the phenyl ring and the butenone fragment. iucr.org

Bond Lengths and Angles: Precise measurements of bond lengths can confirm the effects of conjugation, such as the slight elongation of the C=O and C=C bonds and shortening of the C-C single bonds within the conjugated chain.

Intermolecular Interactions: The analysis reveals how molecules pack together in the crystal lattice, identifying non-covalent interactions like hydrogen bonds, C-H···O interactions, and π-π stacking, which stabilize the crystal structure. iucr.orgmdpi.com

Therefore, should a single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its solid-state molecular geometry and packing arrangement. scirp.org

Theoretical and Computational Chemistry Studies of 4 Phenylbut 1 En 3 Yn 1 One

Quantum Chemical Calculations for Electronic Structure and Bonding (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 4-phenylbut-1-en-3-yn-1-one. These calculations provide information on molecular orbitals, charge distribution, and bonding characteristics.

Studies on related ynones, such as 4-phenylbut-3-yn-2-one, have utilized DFT methods like ωB97X-D/6-311G* to analyze the frontier molecular orbitals (HOMO and LUMO). d-nb.info For instance, in the reaction of 4-phenylbut-3-yn-2-one with trimethylphosphine, the HOMO-LUMO energy difference was found to be a key factor, with the ynone's LUMO (εLUMO = 0.47 eV) being particularly low in energy, indicating its susceptibility to nucleophilic attack. d-nb.info This conjugated system, extending from the phenyl ring across the carbonyl and alkyne groups, facilitates the delocalization of electrons, which is crucial for its reactivity.

Quantum chemical calculations on similar systems, like pyrido[2,1-b] thegoodscentscompany.comoxazines formed from related acetylenic compounds, have been performed at the B3LYP/6-311G(d,p) level of theory to determine the energetic preference of different diastereomers. researchgate.net Such calculations are essential for predicting and rationalizing the stereochemical outcomes of reactions.

Table 1: Representative Frontier Orbital Energies for a Related Ynone System Data adapted from a study on 4-phenylbut-3-yn-2-one.

Molecule/FragmentOrbitalEnergy (eV)
TrimethylphosphineHOMO-8.31
4-Phenylbut-3-yn-2-oneLUMO0.47

Source: Adapted from DFT calculations at the ωB97X-D/6-311G level of theory. d-nb.info*

Conformational Analysis and Energy Landscape Mapping

The structure of this compound possesses several rotatable bonds, leading to different possible conformations. The key torsions include the rotation around the bond connecting the phenyl group to the enone backbone and the bond between the carbonyl and the vinyl group. Computational methods can map the potential energy surface as a function of these dihedral angles to identify the most stable conformers and the energy barriers between them.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating complex reaction mechanisms, identifying intermediates, and characterizing the transition states that connect them. DFT calculations have been successfully applied to investigate the mechanisms of reactions involving ynones.

For example, a detailed DFT study on the phosphane-catalyzed 1,2-reduction of 4-phenylbut-3-yn-2-one explored multiple plausible reaction pathways. d-nb.info The study, conducted at the ωB97X D/6-311+G** level, calculated the energies of minima and transition states for different proposed routes. d-nb.info It was demonstrated that one pathway, involving the formation of a vinylphosphonium cation as a key intermediate, had prohibitively high activation barriers. d-nb.info An alternative pathway, where a borane-derived hydride donor reacts directly with the ynone, was found to have significantly lower kinetic barriers, identifying it as the main reaction route. d-nb.info

In another study on the copper-catalyzed intramolecular annulation of conjugated enynones, DFT calculations were used to compare two possible mechanistic pathways: a cyclization/isomerization path and an intramolecular cyclopropanation path. acs.org The calculations revealed that the activation free energy for the cyclopropanation transition state was 20.5 kcal/mol higher than that for the cyclization transition state, indicating that the cyclopropanation pathway is not favored. acs.org

Table 2: Calculated Energy Barriers for a Postulated Reaction Pathway Data from a DFT study on the reduction of 4-phenylbut-3-yn-2-one.

Reaction StepSpeciesRelative Energy (kcal/mol)
Reactant ComplexYnone + Hydride Donor0.0
Transition StateTS-10-S+12.0
Ynolate Intermediate10-S+4.9
ProductPropargyl Alcohol (3-S)-15.2

Source: Adapted from calculations at the ωB97X D/6-311+G* level with a PCM solvent model. d-nb.info*

Prediction and Simulation of Spectroscopic Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

NMR Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These predicted shifts can be correlated with experimental spectra to aid in signal assignment. Experimental ¹³C NMR data for related compounds like (E)-1-(4-Chlorophenyl)-4-phenylbut-1-en-3-yne are available and could serve as a benchmark for such simulations. spectrabase.com

Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can calculate the exact mass of the parent ion, which is a routine part of structure confirmation. nih.govchemspider.com The monoisotopic mass of this compound is 142.041865 Da. chemspider.com

Infrared (IR) Spectroscopy: After a geometry optimization, a frequency calculation can be performed to predict the vibrational modes of the molecule. This generates a theoretical IR spectrum, where the frequencies and intensities of the peaks corresponding to specific bond stretches (e.g., C=O, C≡C, C=C) and bends can be compared to experimental IR data.

Investigation of Solvent Effects on Reactivity and Structure

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational models can account for these effects, most commonly through the use of implicit or explicit solvent models.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation, typically in a "box" around the solute. This is computationally more expensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. acs.org While quantum chemical calculations typically focus on stationary points on the potential energy surface, MD simulations model the atomic motions over time, providing insights into the conformational dynamics and flexibility of the molecule.

For a molecule like this compound, MD simulations could be used to:

Explore the conformational space by simulating the molecule in a solvent box at a given temperature, observing transitions between different conformers (e.g., s-cis and s-trans) and the rotation of the phenyl group.

Study its interaction with other molecules, such as in a solution or at an interface.

Investigate its binding dynamics within a biological target, such as an enzyme active site. diva-portal.org MD simulations are a standard tool for exploring protein-ligand interactions and can help rationalize the binding affinity and selectivity of potential inhibitors. acs.orgdiva-portal.org

Applications of 4 Phenylbut 1 En 3 Yn 1 One in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

4-Phenylbut-1-en-3-yn-1-one, a versatile organic compound, serves as a crucial starting material for the creation of intricate molecular structures. chemspider.comnih.gov Its unique arrangement of a phenyl group, a double bond, and a triple bond conjugated to a carbonyl group provides multiple reactive sites, making it a valuable tool for synthetic chemists.

Synthesis of Novel Heterocyclic Compounds

The compound is particularly useful in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are of significant interest due to their widespread presence in natural products and pharmaceuticals.

Nitrogen-Containing Heterocycles (e.g., pyridines, indoles, piperazines)

Pyridines: this compound is a precursor in the Bohlmann-Rahtz pyridine (B92270) synthesis, a method that allows for the controlled formation of polysubstituted pyridines. core.ac.ukbeilstein-journals.org This reaction involves a one-pot, three-component cyclocondensation with a 1,3-dicarbonyl compound and ammonia, proceeding through a tandem Michael addition and heterocyclization to yield pyridines with high regioselectivity. core.ac.uk The reaction of pyridines with trifluoroacetylated acetylenes, including derivatives of this compound, can lead to the formation of complex oxazinopyridines. researchgate.netmdpi.com

Indoles: The synthesis of indole (B1671886) derivatives can be achieved using precursors derived from this compound. For instance, (E)-N-(2-(4-phenylbut-1-en-1-yl)phenyl)benzenesulfonamide, which can be prepared from a related aniline (B41778) derivative, is a substrate for organoselenium-catalyzed intramolecular C-H amination to form indoles. rsc.org Additionally, the synthesis of 3-aroylindoles can be accomplished starting from related ynones. rsc.org The Fischer indole synthesis, a classic method for indole formation, utilizes phenylhydrazines and ketones, showcasing a general pathway applicable to precursors derivable from this compound. google.com

Piperazines: Substituted piperazines can be synthesized through various methods, including palladium-catalyzed cyclization reactions. organic-chemistry.orgresearchgate.net For example, 1-phenyl-4-(1-(4-phenylbut-1-yn-1-yl)cyclohexyl)piperazine has been synthesized, demonstrating the incorporation of the 4-phenylbut-1-yn-1-yl moiety into the piperazine (B1678402) scaffold. rsc.org

HeterocycleSynthetic MethodPrecursor Derived from this compound
PyridinesBohlmann-Rahtz SynthesisThis compound
IndolesOrganoselenium-Catalyzed C-H Amination(E)-N-(2-(4-phenylbut-1-en-1-yl)phenyl)benzenesulfonamide
PiperazinesPalladium-Catalyzed Cyclization1-Phenyl-4-(1-(4-phenylbut-1-yn-1-yl)cyclohexyl)piperazine
Oxygen-Containing Heterocycles (e.g., furo[3,4-c]pyridines, pyrans)

Furo[3,4-c]pyridines: N-homopropargylic β-enaminones, which can be synthesized from 4-phenylbut-3-yn-1-amine, undergo reaction with iodine or N-iodosuccinimide to produce 6,7-dihydrofuro[3,4-c]pyridines. rsc.org This process involves the formation of two new carbon-oxygen/carbon-carbon bonds, leading to a novel heterobicyclic system. rsc.org The synthesis of related 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones has also been reported. researchgate.net

Pyrans: Functionalized 2H-pyrans can be synthesized via a domino ring-opening/cyclization of oxiranes with alkynes like 4-phenylbut-3-yn-1-ol (B158452). researchgate.net This reaction proceeds through a 6-exo-dig cyclization pathway. researchgate.net

HeterocycleSynthetic MethodPrecursor Derived from this compound
Furo[3,4-c]pyridinesIodocyclization of N-homopropargylic β-enaminonesN-(4-phenyl-3-butynyl)-β-enaminones
PyransDomino ring-opening/cyclization4-Phenylbut-3-yn-1-ol
Sulfur-Containing Heterocycles (e.g., thiophenes)

Thiophenes: The synthesis of thiophenes can be achieved through various methods utilizing precursors derived from this compound. One approach involves the reaction of substituted buta-1-enes with potassium sulfide (B99878). organic-chemistry.org Another method is the palladium iodide-catalyzed oxidative cyclization of compounds like methyl(2-(4-phenylbut-1-yn-1-yl)phenyl)sulfane. acs.org Furthermore, the Sonogashira cross-coupling of 2-bromo-3,3-difluoroallyl benzyl (B1604629) sulfide with terminal acetylenes yields 2-(difluoromethylene)but-3-yn-1-yl benzyl sulfides, which can then undergo double iodation to form difluoroiodomethylated thiophenes. rsc.org Elemental sulfur is also a versatile reagent for the synthesis of sulfur-containing heterocycles. sioc-journal.cn

HeterocycleSynthetic MethodPrecursor Derived from this compound
ThiophenesReaction with potassium sulfideSubstituted buta-1-enes
ThiophenesPalladium Iodide-Catalyzed Oxidative CyclizationMethyl(2-(4-phenylbut-1-yn-1-yl)phenyl)sulfane
ThiophenesDouble Iodation of Enyne Sulfides4-Phenyl-2-(difluoromethylene)-but-3-yn-1-yl benzyl sulfide

Construction of Advanced Carbon Frameworks (e.g., Indanes)

The reaction of trifluoromethyl-containing analogs of this compound, such as 1,1,1-trifluoro-4-phenylbut-3-en-2-one, with arenes in the presence of a strong acid like trifluoromethanesulfonic acid, leads to the formation of 1,3-diaryl-substituted 1-trifluoromethylindanes. researchgate.net This cyclization proceeds with high stereoselectivity. researchgate.net The synthesis of indanones, which are key intermediates for various biologically active compounds, can be achieved through methods like the Friedel–Crafts reaction. beilstein-journals.org

Precursor for Functional Materials and Specialty Chemicals

The unique electronic and structural properties of this compound and its derivatives make them valuable precursors for the development of functional materials. For instance, 3-(4-phenylbut-3-en-1-yn-1-yl)aniline (B14368775) is considered a potential building block for materials with specific electronic or optical properties. evitachem.com The incorporation of the 4-phenylbut-1-yn-1-yl group into larger molecular systems, such as in the synthesis of heterocycle-fused naphthoquinones, highlights its role in creating complex, functional molecules. jst.go.jp

Role in Cascade and Domino Reactions for Multicomponent Syntheses

This compound serves as a versatile building block in the realm of cascade and domino reactions, which are highly valued for their efficiency in constructing complex molecular architectures from simpler starting materials in a single operation. These reactions are instrumental in multicomponent syntheses, where three or more reactants are combined to form a product that incorporates structural elements from each component. The distinct conjugated enone and terminal alkyne functionalities within this compound provide multiple reactive centers for sequential bond-forming events.

A notable application of this compound is in copper-catalyzed intramolecular cascade reactions to produce substituted 1H-indenes. acs.org In these transformations, the conjugated enynone system undergoes an annulation process, demonstrating good to excellent yields and a broad tolerance for various functional groups. acs.org The reaction proceeds under mild conditions, making it a synthetically valuable method. acs.org

Furthermore, this compound can participate in pericyclic reactions. For instance, it reacts with specific electron-deficient cyclopentadienones in the presence of a base like DABCO. This leads to the formation of condensed carbocyclic systems through a cascade process under very mild conditions. researchgate.net

The strategic combination of reactions in a single pot, often referred to as domino or cascade sequences, allows for a significant increase in molecular complexity while minimizing purification steps and resource consumption. The ability of this compound to engage in such sequences makes it a valuable tool for synthetic chemists aiming to build intricate molecular frameworks efficiently.

Table 1: Illustrative Cascade/Domino Reactions with this compound

Reaction TypeCatalyst/ReagentKey Reactant(s)Product Type
Intramolecular AnnulationCopper catalystConjugated enynonesSubstituted 1H-indenes acs.org
Cascade ReactionDABCO (base)Electron-deficient cyclopentadienoneCondensed carbocycles researchgate.net
Domino CarboetherificationPalladium catalystβ,γ-Unsaturated oxime, Iodo-alkyneIsoxazoline-linked bis-heterocycles acs.org

Catalytic Applications as a Ligand Precursor or Substrate

While primarily utilized as a reactive substrate, the structural characteristics of this compound suggest its potential, albeit less explored, for use as a ligand precursor in catalysis. The molecule possesses both a carbonyl oxygen and an alkyne π-system, which could serve as coordination sites for a metal center. Chemical modification of the phenyl ring could further enhance its coordinating capabilities, potentially leading to the development of novel ligands for various catalytic applications.

As a substrate, this compound is extensively used in a variety of catalytic transformations. Its enone and alkyne moieties are prime targets for catalyst-mediated reactions. For example, in palladium-catalyzed processes, it can be involved in carboxylation reactions to form chiral allenoic acids. rsc.org

In copper-catalyzed reactions, the terminal alkyne of derivatives of this compound can undergo cross-dehydrogenative coupling with secondary amides to chemoselectively synthesize ynamides. rsc.org This reaction proceeds under an oxygen atmosphere at room temperature. rsc.org These examples underscore the utility of this compound as a versatile substrate for generating structurally diverse and valuable chemical compounds through catalysis.

Table 2: Catalytic Roles and Applications of this compound

RoleCatalytic SystemTransformationProduct Class
SubstratePd((R)-DTBM-SEGphos)Cl₂Kinetic resolution carboxylationChiral 2,3-allenoic acids rsc.org
SubstrateCopper catalyst / LigandCross-dehydrogenative couplingYnamides rsc.org
SubstratePalladium Iodide (PdI₂)Carbonylation Reactionsβ,γ-unsaturated acids or esters mdpi.com

Synthesis and Academic Utility of Derivatives and Analogues of 4 Phenylbut 1 En 3 Yn 1 One

Systematic Structural Modification and Its Impact on Reactivity

The reactivity of the enynone framework is profoundly influenced by its structural arrangement. The conjugated system in compounds like 4-phenylbut-3-ene-1-yne (B15323102) enhances stability compared to non-conjugated isomers. The presence of the carbonyl, alkene, and alkyne functionalities allows for a diverse range of transformations.

Systematic modifications to this framework are employed to direct reaction pathways. For instance, the strategic placement of substituents dictates the course of cyclization reactions. Transition metal-catalyzed cycloisomerization of enynones has emerged as a direct method for synthesizing functionalized furans. nih.gov The reactivity can also be tuned for cycloaddition reactions; linear conjugated enynones such as 1,5-diarylpent-2-en-4-yn-1-ones react with malononitrile (B47326) in the presence of a base to form multisubstituted polyfunctional cyclohexanes. mdpi.com

The introduction of fluorine atoms dramatically alters reactivity. The synthesis of 2-fluoroalk-3-yn-1-ones is achieved through electrophilic fluorodesilylation of silyl (B83357) enol ethers. rsc.org These fluorinated ketones are precursors to fluorinated furans, demonstrating how atomic substitution can create pathways to novel heterocyclic systems. rsc.org Similarly, trifluoromethylated analogues, such as 1,1,1-trifluoro-4-phenylbut-3-yn-2-one, undergo unique cascade transformations, reacting with pyridine (B92270) in the presence of water to yield polyunsaturated 5-amino-2,4-pentadienals. researchgate.net

Synthesis of Substituted Enynones for Structure-Property Relationship Studies

The synthesis of various substituted enynones is crucial for investigating structure-property and structure-activity relationships. By modifying substituents on the aryl group or the enynone backbone, chemists can fine-tune the electronic and steric properties of the molecule, influencing its reactivity and potential applications. acs.org

A notable example involves the copper-catalyzed hydroxytrifluoromethylthiolation of 4-arylbut-3-yn-2-ones. Research has shown that the electronic nature of the substituent on the phenyl ring has a significant impact on the reaction yield. Electron-donating groups generally lead to higher yields, while electron-withdrawing groups diminish the reaction's efficiency. sioc-journal.cn

Table 1: Effect of Phenyl Substituents on the Yield of Hydroxytrifluoromethylthiolation of 4-Arylbut-3-yn-2-ones sioc-journal.cn

Substituent on Phenyl Ring (R)ProductYield (%)
H(E)-4-hydroxy-4-phenyl-3-(trifluoromethylthio)but-3-en-2-one78
p-Me(E)-4-hydroxy-4-p-tolyl-3-(trifluoromethylthio)but-3-en-2-one72
p-OMe(E)-4-hydroxy-4-(4-methoxyphenyl)-3-(trifluoromethylthio)but-3-en-2-one81
p-F(E)-4-(4-fluorophenyl)-4-hydroxy-3-(trifluoromethylthio)but-3-en-2-one75
p-Cl(E)-4-(4-chlorophenyl)-4-hydroxy-3-(trifluoromethylthio)but-3-en-2-one69
p-NO2(E)-4-(4-nitrophenyl)-4-hydroxy-3-(trifluoromethylthio)but-3-en-2-one41
o-Me(E)-4-hydroxy-4-o-tolyl-3-(trifluoromethylthio)but-3-en-2-one55

This systematic variation allows for a quantitative understanding of how electronic effects are transmitted through the conjugated system, a fundamental aspect of structure-property relationship studies.

Homologs and Isomers: Comparative Chemical Investigations

The study of homologs and isomers of 4-phenylbut-1-en-3-yn-1-one provides insight into how the precise arrangement of functional groups governs chemical properties. Key isomers include 1-phenylbut-2-yn-1-one, 4-phenylbut-3-yn-2-one, and the non-carbonyl analogue 4-phenylbut-3-ene-1-yne.

1-Phenylbut-2-yn-1-one features the alkyne group at the 2-position, altering the conjugation pattern compared to a terminal alkyne. This structural shift significantly changes the electronic properties and reactivity. Its reactions often involve the activated carbonyl group adjacent to the phenyl ring.

4-Phenylbut-3-yn-2-one , an isomer of the title compound, is frequently used as a model substrate in various chemical transformations. It can be synthesized from phenylacetylene (B144264) and is a precursor for creating heterocyclic compounds like pyrazoles. researchgate.net

4-Phenylbut-3-ene-1-yne is an isomer lacking the carbonyl group. Its reactivity is dominated by the conjugated enyne system, which can participate in radical addition reactions and serve as a precursor in the formation of polycyclic aromatic hydrocarbons (PAHs).

The saturated analog, 4-phenyl-1-butene , is significantly less reactive due to the absence of the conjugated pi-system and the triple bond, primarily serving as a chemical intermediate.

Table 2: Comparative Data of this compound Isomers and Analogues

CompoundMolecular FormulaKey Structural FeaturesPrimary Reactivity/Use
4-Phenylbut-3-ene-1-yneC₁₀H₈Conjugated enyne, terminal alkyne Precursor in PAH formation, radical additions
1-Phenylbut-2-yn-1-oneC₁₀H₈OInternal alkyne, phenyl ketone Versatile synthetic intermediate
4-Phenylbut-3-yn-2-oneC₁₀H₈OTerminal alkyne, methyl ketone researchgate.netPrecursor for heterocycles (e.g., pyrazoles) researchgate.net
4-Phenyl-1-buteneC₁₀H₁₂Alkene, saturated chain Chemical intermediate, less reactive

Functionalization of the Phenyl Substituent and Its Effects

Modifying the peripheral phenyl group is a key strategy for tuning the properties of the entire molecule. The introduction of electron-donating or electron-withdrawing groups onto the phenyl ring alters the electron density of the conjugated enynone system, thereby affecting its reactivity, stability, and spectroscopic properties.

Rhodium(III)-catalyzed oxidative bicyclization reactions of 4-arylbut-3-yn-1-amines with internal alkynes demonstrate this principle. The reaction tolerates a wide variety of functional groups on the aryl ring, including methoxy, methyl, fluoro, and chloro groups, to produce diverse benzo[g]indoles. rsc.org

In the synthesis of 1,3-enyne MIDA boronates, various substituted phenyl groups are used to create a library of compounds. For example, starting materials with methoxyphenyl and tert-butylphenyl groups have been successfully employed, showcasing the tolerance of the reaction to different electronic and steric environments on the phenyl ring. rsc.org These modifications are essential for creating diverse building blocks for further synthetic applications.

Preparation of Chiral Derivatives and Enantioselective Synthesis

The creation of chiral molecules from achiral enynone precursors is a significant goal in modern organic synthesis, providing access to enantiopure compounds for various applications.

One approach involves the enzymatic reductive amination of a related enone. For example, (E)-4-phenylbut-3-en-2-one can be converted into a chiral amine with high conversion and enantiomeric excess using an engineered amine transaminase (ATA). mdpi.com While wild-type enzymes show low reactivity, a commercially engineered variant enables an 87% conversion, yielding the amine with >99% ee. mdpi.com

Palladium and copper catalysis have been used for the asymmetric synthesis of chiral β-alkynyl carbonyl derivatives. rsc.org A sequential process involving Pd-catalyzed alkyne-alkyne coupling followed by a CuH-catalyzed asymmetric reduction using a chiral WALPHOS ligand can produce chiral esters like ethyl (S)-3-(4-phenylbut-1-yn-1-yl)nonanoate in good yield and high enantioselectivity (98% ee). rsc.org

Furthermore, chiral auxiliaries are used to direct stereochemistry. Palladium-catalyzed reactions of chiral oxazolidinones with precursors like ethyl (4-phenylbut-3-yn-2-yl) carbonate can generate chiral 2-amido-1-phenyl-1,3-dienes. nih.govacs.org These dienes are then used in Diels-Alder reactions to access a range of chiral cyclic ketones with high levels of enantioselectivity. nih.govacs.org

Future Research Directions and Emerging Opportunities for 4 Phenylbut 1 En 3 Yn 1 One

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic methodologies is crucial for the broader application of 4-phenylbut-1-en-3-yn-1-one. Future research should focus on developing more efficient, sustainable, and scalable synthetic routes. Current methods often rely on multi-step procedures that may involve harsh reaction conditions or the use of stoichiometric reagents.

Key areas for development include:

Catalytic Cross-Coupling Reactions: Exploring novel catalytic systems, such as those based on earth-abundant metals, for the coupling of readily available starting materials. This could involve Sonogashira-type couplings of vinyl ketones with phenylacetylene (B144264) derivatives or alternative strategies that minimize waste and improve atom economy.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, improve safety, and facilitate scalability.

Synthetic Strategy Potential Advantages Research Focus
Novel Catalytic SystemsIncreased efficiency, reduced cost, improved sustainabilityDevelopment of catalysts based on iron, copper, or nickel.
One-Pot ReactionsReduced reaction time, minimized solvent use, higher yieldsDesign of tandem reaction cascades.
Flow ChemistryEnhanced safety, scalability, precise process controlOptimization of reaction conditions in microreactors.

Exploration of Asymmetric Catalysis for Enantioselective Transformations

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. The prochiral nature of the enone moiety in this compound presents an opportunity for the development of asymmetric catalytic transformations to produce enantiomerically enriched products.

Future research in this area should target:

Asymmetric Michael Additions: The development of chiral catalysts for the conjugate addition of various nucleophiles to the double bond, leading to the formation of stereogenic centers.

Enantioselective Reductions: Investigating chiral reducing agents or catalysts for the enantioselective reduction of the ketone or the double bond.

Asymmetric Cycloadditions: Utilizing the dienophilic or dipolarophilic nature of the molecule in cycloaddition reactions catalyzed by chiral Lewis acids or organocatalysts.

Transformation Catalytic Approach Potential Chiral Products
Michael AdditionChiral organocatalysts, chiral metal complexesEnantioenriched β-substituted ketones
ReductionChiral boranes, asymmetric transfer hydrogenationChiral allylic alcohols, chiral saturated ketones
CycloadditionChiral Lewis acids, chiral dienes/dipolesChiral cyclic adducts

Investigation of Photochemical Reactivity and Excited State Properties

The conjugated π-system of this compound suggests interesting photochemical properties. A detailed understanding of its behavior upon photoirradiation could open up new applications in photochemistry and materials science.

Research efforts should be directed towards:

Photocycloadditions: Exploring [2+2] and [4+2] photocycloaddition reactions with other unsaturated molecules to construct complex cyclic systems.

Photoisomerization: Investigating the potential for E/Z isomerization around the double bond and studying the properties of the resulting isomers.

Luminescence and Photostability: Characterizing the fluorescence or phosphorescence properties of the molecule and its derivatives, as well as their stability to light, which is crucial for applications in optoelectronics.

Photochemical Process Research Objective Potential Application
PhotocycloadditionSynthesis of novel polycyclic structuresOrganic synthesis, materials science
PhotoisomerizationControl of molecular geometry with lightMolecular switches, smart materials
Luminescence StudiesCharacterization of emissive propertiesOrganic light-emitting diodes (OLEDs), sensors

Expansion of Applications in Interdisciplinary Research Fields

The versatile reactivity of this compound makes it a promising candidate for applications beyond traditional organic synthesis. Future work should aim to bridge the gap between organic chemistry and other scientific disciplines.

Potential interdisciplinary applications include:

Materials Science: Incorporation of the this compound motif into polymers or other materials to tune their electronic, optical, or mechanical properties. Its rigid structure could be beneficial for creating materials with high thermal stability.

Chemical Biology: Designing probes based on this scaffold for the detection and imaging of biological molecules or processes. The reactivity of the enone system could be exploited for covalent labeling of proteins or other biomolecules.

Supramolecular Chemistry: Using this compound as a building block for the construction of self-assembled architectures with defined shapes and functions.

Detailed Understanding of Biological Interactions at a Molecular Level

While excluding clinical data, fundamental research into the molecular interactions of this compound with biological macromolecules is essential for understanding its potential as a research tool or a lead structure in drug discovery.

Future investigations should focus on:

Enzyme Inhibition Studies: Identifying specific enzymes that are inhibited by this compound and elucidating the mechanism of inhibition (e.g., covalent modification of active site residues).

Protein-Ligand Crystallography: Obtaining crystal structures of this compound in complex with its biological targets to visualize the binding mode and key interactions at the atomic level.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict and rationalize the binding of this compound to various biological targets and to guide the design of more potent and selective analogs.

Research Area Methodology Objective
Enzyme KineticsIn vitro inhibition assaysDetermine inhibitory potency and mechanism.
X-ray CrystallographyCo-crystallization with target proteinsElucidate the three-dimensional binding mode.
Computational ChemistryMolecular docking, MD simulationsPredict binding affinity and guide analog design.

Q & A

Basic Research Questions

Synthetic Protocol Development Q: What are the established synthetic protocols for 4-Phenylbut-1-en-3-yn-1-one, and how can reaction conditions be optimized for yield improvement? A: Synthetic routes often involve Sonogashira coupling or alkyne cyclization. To optimize yields, systematically vary parameters (temperature, catalyst loading, solvent polarity) using a factorial experimental design. For reproducibility, document deviations in stoichiometry or purification steps (e.g., column chromatography vs. recrystallization). Track yield variations using HPLC or GC-MS and validate purity via melting point analysis .

Structural Characterization Q: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached? A: Combine NMR (1H/13C), IR, and MS for cross-validation. For NMR:

  • 1H NMR : Identify vinyl protons (δ 6.5–7.5 ppm) and alkyne protons (if present).
  • 13C NMR : Confirm carbonyl (C=O, ~190 ppm) and sp-hybridized carbons (~70–100 ppm).
    IR should show C≡C (2100–2260 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches. Compare spectra with computational predictions (DFT) to resolve ambiguities .

Safety and Handling Q: What are the critical safety considerations when handling this compound in laboratory settings? A: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with oxidizing agents due to potential reactivity of the alkyne group. Store in a cool, dry place away from light. Refer to safety data sheets (SDS) for spill management and first-aid measures (e.g., eye irrigation with water for 15 minutes). Dispose via approved hazardous waste protocols .

Advanced Research Questions

Computational Reactivity Analysis Q: How can computational chemistry methods predict the reactivity and stability of this compound under varying environmental conditions? A: Perform DFT calculations (e.g., B3LYP/6-31G*) to model:

  • Electrophilicity : Fukui indices to identify reactive sites.
  • Solvent Effects : Use PCM models to simulate polarity impacts.
  • Thermal Stability : Calculate bond dissociation energies (BDEs) for the alkyne and carbonyl groups. Validate with experimental DSC/TGA data .

Resolving Data Contradictions Q: What methodologies are recommended for resolving contradictory data regarding the catalytic applications of this compound in organic synthesis? A: Apply triangulation:

  • Replicate Studies : Control variables (catalyst batch, solvent purity).
  • Advanced Analytics : Use X-ray crystallography to confirm structural assignments.
  • Meta-Analysis : Compare results across peer-reviewed studies, noting differences in experimental setups (e.g., inert atmosphere vs. ambient conditions). Publish null results to clarify ambiguities .

Photophysical Property Investigation Q: How should researchers design experiments to investigate the photophysical properties of this compound while controlling for experimental variables? A: Use a controlled-variable framework:

Variable Type Examples Control Method
IndependentWavelength of excitation lightUse monochromators/LED arrays
DependentFluorescence quantum yieldMeasure with integrating sphere
ControlledSolvent polarity, temperatureThermostatted cells, degassed solvents

Validate results with time-resolved spectroscopy and compare with TD-DFT simulations .

Methodological Guidance

  • Research Question Frameworks : Adapt PICOT for chemical studies: P opulation (compound class), I ntervention (synthetic method), C omparator (alternative routes), O utcome (yield/purity) .
  • Data Interpretation : Address uncertainties by reporting confidence intervals for spectroscopic measurements and error bars in kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.